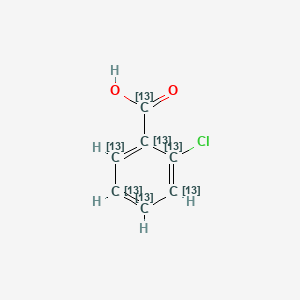
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a chlorinated derivative of benzoic acid, where the benzene ring is labeled with carbon-13 isotopes. This compound is of interest in various fields of scientific research due to its unique isotopic labeling and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the chlorination of 1,2,3,4,5,6-13C6-labeled benzene followed by carboxylation. The reaction conditions often require the use of a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and carboxylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated benzoquinones.
Reduction: Reduction reactions can convert the compound to chlorinated cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Chlorinated benzoquinones.
Reduction: Chlorinated cyclohexane derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of labeled intermediates for the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with molecular targets through its chlorinated and carboxylated functional groups. The compound can participate in various biochemical pathways, influencing enzyme activity and metabolic processes. The isotopic labeling allows for precise tracking of its metabolic fate and interactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chlorobenzoic acid: Similar structure but without isotopic labeling.
1,2,3,4,5,6-13C6-benzene: Labeled benzene without chlorination.
Chlorinated benzoic acids: Various derivatives with different positions of chlorine substitution.
Uniqueness
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its combination of isotopic labeling and chlorination, making it a valuable tool for detailed studies in chemistry and biology. The presence of carbon-13 isotopes enhances its utility in NMR spectroscopy and metabolic tracing, providing insights that are not possible with non-labeled compounds.
Eigenschaften
Molekularformel |
C7H5ClO2 |
|---|---|
Molekulargewicht |
163.51 g/mol |
IUPAC-Name |
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI-Schlüssel |
IKCLCGXPQILATA-BNUYUSEDSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)[13C](=O)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


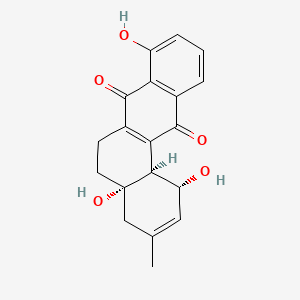
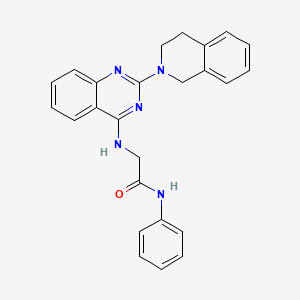
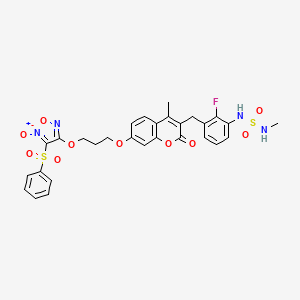


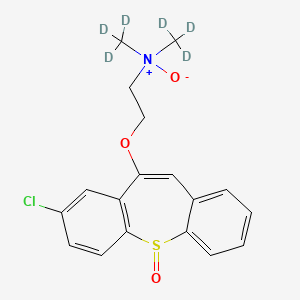


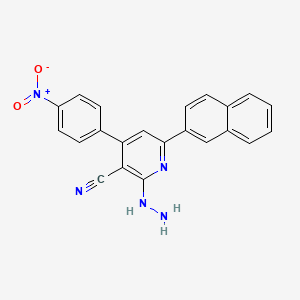



![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
